Scientific Field: Biochemical Pharmacology
Application Summary: The compound is used in the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which are potent urease inhibitors . Urease is an enzyme responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Methods of Application: The compounds were synthesized and characterized by different analytical techniques including FT-IR, 1 H-NMR, and 13 C-NMR . They were then evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU) .
Results or Outcomes: The compounds were found to be potent anti-urease inhibitors and the inhibitory activity IC 50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC 50 = 4.7455 ± 0.0545 μM) . Among all the studied compounds, the derivative 4i was discovered to be the most effective inhibitor .
Scientific Field: Environmental Science and Pollution Research
Application Summary: Nanofibers of poly (4-chloro-3-methylphenyl methacrylate, abbreviated as CMPMA, and nano Ag-doped poly (CMPMA) composite nanofibers were used to decontaminate water from microorganisms such as Escherichia coli and Bacillus subtilis .
Methods of Application: Nanofibers were prepared by electrospinning . The diameter of the poly (CMPMA) and nano Ag-doped poly (CMPMA) composite nanofiber is seen to vary between 400 and 700 nm with the change of the processing parameters .
Results or Outcomes: The nano Ag-doped poly (CMPMA) composite nanofiber was established as superior in decontaminating water from microorganisms .
Scientific Field: Organic Chemistry
Application Summary: The compound is used in multistep synthesis processes, particularly in the nitration of benzene .
Methods of Application: The process involves three reactions:
Because the end product is meta, a meta directing group must be utilized. Of the nitro, bromine, and amine group, only the nitro group is meta direction.
Results or Outcomes: The outcome of this process is a compound with a nitro group, a bromine, and an amine group .
Application Summary: 4-Nitrochlorobenzene, a derivative of the compound, is used in the preparation of a variety of other derivatives .
Methods of Application: Nitration gives 2,4-dinitrochlorobenzene, and 3,4-dichloronitrobenzene. Reduction with iron metal gives 4-chloroaniline .
Results or Outcomes: The outcome of this process is a variety of derivatives, including 2,4-dinitrochlorobenzene, 3,4-dichloronitrobenzene, and 4-chloroaniline .
4-Chloro-3-nitrophenyl methyl sulfone is an organic compound with the molecular formula C7H6ClNO4S. Information on its origin and specific significance in scientific research is currently limited. However, due to the presence of functional groups like nitro and chloro, it might hold potential for applications in areas like material science or medicinal chemistry [].
The molecule consists of two main aromatic rings:
The presence of electron-withdrawing groups like nitro and chloro can affect the overall electronic properties of the molecule, potentially making it more susceptible to certain reactions.